
Phosphinous acid, diphenyl-, 1,1-dimethylethyl ester
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Description
Phosphinous acid, diphenyl-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C16H19OP and its molecular weight is 258.29 g/mol. The purity is usually 95%.
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Biological Activity
Phosphinous acid, diphenyl-, 1,1-dimethylethyl ester (CAS Number: 27350-46-5) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇OP |
Molecular Weight | 244.27 g/mol |
Boiling Point | 326.6 °C |
Flash Point | 184.7 °C |
Biological Activity Overview
Phosphinous acids and their derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties : Various studies have reported that phosphinous acid derivatives possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes .
- Antioxidant Activity : These compounds have shown significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage and has implications for aging and chronic diseases .
- Anticancer Potential : Research indicates that certain phosphinous acid derivatives can induce apoptosis in cancer cells. For instance, compounds derived from phosphinous acids have been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for therapeutic applications .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of diphenyl phosphinous acid derivatives against several bacterial strains. The results indicated that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . -
Antioxidant Properties :
In an investigation of the antioxidant capacity of phosphinous acid derivatives, it was found that these compounds exhibited strong scavenging activity against DPPH radicals. The study utilized spectrophotometric methods to quantify the antioxidant potential, revealing a direct correlation between compound structure and antioxidant efficacy . -
Cytotoxicity Against Cancer Cells :
A recent study focused on the cytotoxic effects of phosphinous acid derivatives on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at higher concentrations, with morphological changes indicative of apoptosis observed through microscopy techniques .
Research Findings
- Mechanisms of Action : The biological activities of phosphinous acids are often linked to their ability to interact with cellular targets such as enzymes and membrane structures. For example, certain derivatives have been identified as inhibitors of key metabolic pathways in bacteria and cancer cells .
- Structure-Activity Relationship (SAR) : Variations in the chemical structure of phosphinous acids significantly influence their biological activity. Modifications in substituents can enhance or diminish their efficacy as antimicrobial or anticancer agents. This aspect is critical for the design of new therapeutic agents based on phosphinous acid scaffolds .
Properties
CAS No. |
151484-28-5 |
---|---|
Molecular Formula |
C16H19OP |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
(2-methylpropan-2-yl)oxy-diphenylphosphane |
InChI |
InChI=1S/C16H19OP/c1-16(2,3)17-18(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI Key |
QGIMXDDOCRLZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.